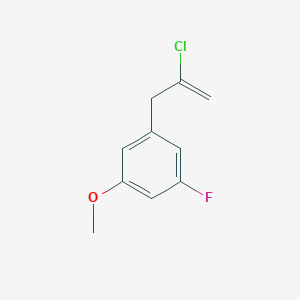![molecular formula C11H14S B3314770 2-Methyl-3-[(4-methylthio)phenyl]-1-propene CAS No. 951889-24-0](/img/structure/B3314770.png)
2-Methyl-3-[(4-methylthio)phenyl]-1-propene
Descripción general
Descripción
“2-Methyl-3-[(4-methylthio)phenyl]-1-propene” is also known as "1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-" . It is a chemical compound with the molecular formula C15H21NO2S .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-[(4-methylthio)phenyl]-1-propene” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 279.40 .Physical And Chemical Properties Analysis
The compound “2-Methyl-3-[(4-methylthio)phenyl]-1-propene” has a molecular weight of 279.40 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Insecticidal Efficacy
This compound has been found to be effective as an insecticide . A study evaluated the insecticidal efficacy of six novel pyrrole derivatives, including this compound, against four important species infesting stored products . The derivatives were evaluated on wheat at different doses and exposure intervals .
Photoinitiator in Commercial Applications
“2-Methyl-3-[(4-methylthio)phenyl]-1-propene” is used as a photoinitiator in a broad range of commercial applications . These include printing, dentistry, the encapsulation of pancreatic islet cells, and as blood vessel adhesives .
Production of UV Curable Inks
This compound is used in the production of UV curable inks . It generates free radicals almost instantaneously to induce polymerization, speeding up the drying process during printing .
Use in Colored Coatings
In addition to its use in UV curable inks, this compound is also used in the production of colored coatings . Its ability to generate free radicals and induce polymerization makes it an effective component in these coatings .
Biological Research
This compound is toxic to human peripheral blood mononuclear cells in vitro . This property makes it useful for research and forensic applications .
Preparation of Solid-State Electrolyte
A photopolymerization method using this compound is used to prepare a mixture of polymer ionic liquid (PIL) and ionic liquid (IL) . This mixture is used as a solid-state electrolyte in carbon nanoparticle (CNP)-based symmetric supercapacitors .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methylprop-2-enyl)-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNBUIKQQKVLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237572 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(4-methylthio)phenyl]-1-propene | |
CAS RN |
951889-24-0 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-4-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)
![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)
